Urea, N-methyl-N'-(4-methylphenyl)-N-phenyl-
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Overview
Description
Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- is an organic compound with the molecular formula C9H12N2O. It is a derivative of urea, where the hydrogen atoms are replaced by methyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- typically involves the reaction of aniline derivatives with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H5NH2+CH3NCO→C6H5NHCONHCH3
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and other derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction may produce simpler amines.
Scientific Research Applications
Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- has several scientific research applications:
Chemistry: It is used as a stabilizer in nitrate ester-based energetic materials.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mechanism of Action
The mechanism of action of Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. It acts as a stabilizer by inhibiting the decomposition reactions of nitrate esters, thereby enhancing the stability of energetic materials . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N,N’-diethyl-N,N’-diphenylurea
- N,N’-dimethyl-N,N’-diphenylurea
- N-methyl-N’,N’-diphenylurea
Uniqueness
Urea, N-methyl-N’-(4-methylphenyl)-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to stabilize nitrate ester-based energetic materials sets it apart from other similar compounds .
Properties
CAS No. |
77585-85-4 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)-1-phenylurea |
InChI |
InChI=1S/C15H16N2O/c1-12-8-10-13(11-9-12)16-15(18)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,16,18) |
InChI Key |
HBOONMYJMCXSGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C)C2=CC=CC=C2 |
solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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